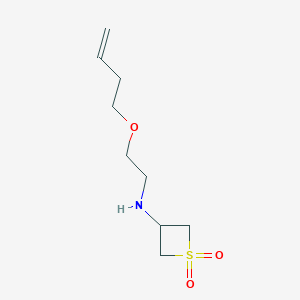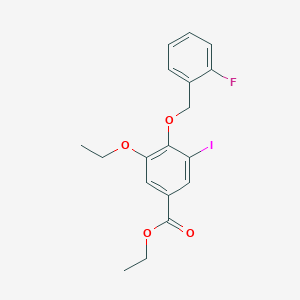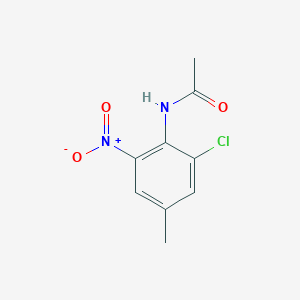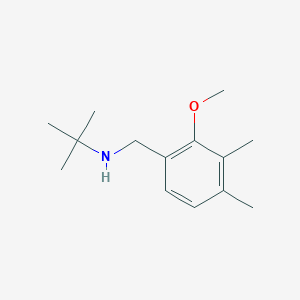
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide is a synthetic organic compound with the molecular formula C9H17NO3S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a but-3-en-1-yloxy group attached to an ethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.
Introduction of the But-3-en-1-yloxy Group: This step involves the reaction of the thietane intermediate with a but-3-en-1-yloxy reagent under appropriate conditions.
Attachment of the Ethylamino Group:
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or but-3-en-1-yloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide: Characterized by the presence of a thietane ring and a but-3-en-1-yloxy group.
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-sulfide: Similar structure but with a sulfide group instead of a sulfone.
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-sulfoxide: Contains a sulfoxide group instead of a sulfone.
Uniqueness
The uniqueness of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thietane ring and the but-3-en-1-yloxy group makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
N-(2-but-3-enoxyethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c1-2-3-5-13-6-4-10-9-7-14(11,12)8-9/h2,9-10H,1,3-8H2 |
Clave InChI |
RUEKOGJUEKQRMF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOCCNC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)

![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-(tert-Butyl)benzo[d]oxazole](/img/structure/B13004821.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)

![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)


![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
